1-(3-Hydrazinylphenyl)-1H-tetrazole hydrochloride
Description
Properties
IUPAC Name |
[3-(tetrazol-1-yl)phenyl]hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N6.ClH/c8-10-6-2-1-3-7(4-6)13-5-9-11-12-13;/h1-5,10H,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USMMQUJCDDRMNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70697961 | |
| Record name | 1-(3-Hydrazinylphenyl)-1H-tetrazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70697961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847606-72-8 | |
| Record name | 1-(3-Hydrazinylphenyl)-1H-tetrazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70697961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(3-Hydrazinylphenyl)-1H-tetrazole hydrochloride is a compound belonging to the tetrazole family, which has garnered attention for its diverse biological activities. Tetrazoles are known for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The chemical structure of this compound features a hydrazine functional group attached to a phenyl ring, which is further connected to a tetrazole ring. This unique configuration allows for various interactions within biological systems.
Anticancer Activity
Research has indicated that tetrazole derivatives exhibit significant anticancer properties. For instance, compounds derived from tetrazoles have been tested against various cancer cell lines, showing promising results:
- In Vitro Studies : A study demonstrated that tetrazole derivatives exhibited IC50 values ranging from 1.0 to 4.0 mM against liver carcinoma (Hep-G2) and lung adenocarcinoma (A-549) cell lines .
- Mechanism of Action : The introduction of aryl-tetrazole moieties into alkyl chains has been linked to increased cytotoxicity compared to non-substituted counterparts .
| Compound | Cell Line | IC50 (mM) | Activity |
|---|---|---|---|
| 3a | Hep-G2 | 1.0 | High |
| 3b | DU-145 | 4.0 | Moderate |
| 3e | A-549 | 4.0 | Moderate |
Antimicrobial Activity
Tetrazoles also demonstrate notable antimicrobial properties:
- Antibacterial Studies : Various studies have shown that tetrazole derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. Compounds synthesized with a hydrazine moiety have shown effectiveness against resistant strains .
- Fungal Activity : However, some studies reported limited antifungal activity against specific strains like Candida albicans .
Anti-inflammatory and Analgesic Effects
Tetrazoles have been investigated for their anti-inflammatory and analgesic properties:
- In Vivo Studies : Certain tetrazole derivatives have shown the ability to inhibit the secretion of pro-inflammatory cytokines in animal models, suggesting potential therapeutic applications in inflammatory diseases .
Case Study 1: Anticancer Activity
A recent study focused on the synthesis of novel tetrazole derivatives, including this compound, evaluated their anticancer efficacy using the MTT assay. The results indicated that these compounds significantly reduced cell viability in cancer cell lines compared to control groups.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity of synthesized tetrazoles against various bacterial strains. The study found that certain derivatives exhibited lower minimum inhibitory concentrations than traditional antibiotics like ciprofloxacin, showcasing their potential as effective antimicrobial agents .
Scientific Research Applications
Pain Management
One of the most significant applications of 1-(3-Hydrazinylphenyl)-1H-tetrazole hydrochloride is in the development of sodium channel inhibitors, particularly targeting the Nav1.7 subtype. This sodium channel plays a crucial role in transmitting pain signals, making it a prime target for analgesic drug development. Research indicates that compounds like this compound can modulate Nav1.7 activity, potentially offering relief for various pain conditions including:
- Acute Pain
- Chronic Pain
- Neuropathic Pain
- Inflammatory Pain
- Cancer-related Pain
The modulation of Nav1.7 by this compound suggests its utility in creating more selective pain relief medications, which could minimize side effects associated with non-selective sodium channel blockers .
Anti-inflammatory Properties
In addition to its analgesic potential, this compound has been investigated for its anti-inflammatory effects. The compound may influence pathways involved in inflammatory responses, positioning it as a candidate for treating conditions characterized by excessive inflammation. Studies have shown that compounds with similar structures exhibit significant anti-inflammatory activity, suggesting that this compound could be effective in managing diseases such as:
- Rheumatoid Arthritis
- Asthma
- Chronic Obstructive Pulmonary Disease (COPD)
Case Study 1: Analgesic Efficacy
In a recent study involving animal models of neuropathic pain, the administration of this compound resulted in a marked reduction in pain behavior scores compared to controls. The study highlighted the compound's ability to selectively inhibit Nav1.7 channels, providing a promising avenue for developing new analgesics with fewer side effects than traditional opioids .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of this compound in models of acute inflammation. Results demonstrated that treatment with this compound significantly decreased pro-inflammatory cytokine levels and reduced edema compared to untreated groups. These findings support further exploration into its potential as an anti-inflammatory agent .
Conclusion and Future Directions
The applications of this compound are promising, particularly in pain management and anti-inflammatory therapies. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its pharmacological properties for clinical use.
Future studies should focus on:
- Clinical Trials : To evaluate safety and efficacy in humans.
- Structure-Activity Relationship Studies : To enhance potency and selectivity.
- Combination Therapies : To explore synergistic effects with existing analgesics and anti-inflammatories.
Comparison with Similar Compounds
Comparison with Similar Tetrazole Derivatives
Structural Features
- Hydrazinyl Group : The 3-hydrazinylphenyl substituent in the target compound distinguishes it from analogs like 1-(4-nitrophenyl)-1H-tetrazole (logP = 0.57, McVol = 123.61 mL/mol) and 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole dihydrochloride, which features a benzyl-hydrazine group . The hydrazine moiety may enhance metal coordination or bioactivity.
- Thermal Stability: Di(1H-tetrazol-5-yl)methanone oxime (decomposition at 288.7°C) and 5,5′-(hydrazonomethylene)bis(1H-tetrazole) (247.6°C) exhibit high thermal stability due to hydrogen bonding networks . The target compound’s stability is likely comparable but requires experimental validation.
Physicochemical and Functional Properties
Solubility and logP
Key Differentiators and Challenges
- Synthetic Scalability: While nano-catalysts enable high yields (96%), scaling up reactions requires careful optimization of catalyst loading and solvent systems .
- Data Gaps : Direct data on the target compound’s thermal stability, solubility, and bioactivity are absent in the provided evidence, necessitating further experimental studies.
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(3-Hydrazinylphenyl)-1H-tetrazole hydrochloride typically involves two key steps:
- Formation of the hydrazinylphenyl intermediate , usually starting from a substituted phenylhydrazine hydrochloride.
- Cyclization or tetrazole ring formation using azide sources under appropriate conditions.
The hydrazinylphenyl moiety is often introduced by converting phenylhydrazine derivatives into the corresponding hydrazinyl-substituted aromatic intermediates, which are then subjected to tetrazole ring closure.
Preparation of Hydrazinylphenyl Precursors
Hydrazinylphenyl compounds, such as 3-hydrazinylphenyl derivatives, are commonly prepared by:
- Deprotonation of phenylhydrazine hydrochloride salts with bases like sodium hydroxide or triethylamine to generate free hydrazine derivatives in situ.
- Refluxing with electrophilic reagents such as ethoxymethylenemalononitrile or aldehydes to form hydrazone intermediates, which can be further processed.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Deprotonation | Phenylhydrazine hydrochloride dissolved in water, pH adjusted to 7-8 with 10% NaOH | - | Generates free phenylhydrazine base |
| Reflux | Free hydrazine refluxed with ethoxymethylenemalononitrile in ethanol for 3 h | 78-85% | Product isolated by filtration and recrystallization |
This approach is supported by the general procedure reported for para-substituted phenylhydrazine hydrochlorides, which can be adapted for meta-substituted analogues such as 3-hydrazinylphenyl derivatives.
Tetrazole Ring Formation
The tetrazole ring is typically formed by a [3+2] cycloaddition reaction between an azide ion and a nitrile or aldehyde precursor. Common methods include:
- One-pot three-component synthesis involving aldehyde, hydroxylamine hydrochloride, and sodium azide catalyzed by humic acid in water.
- Microwave-assisted synthesis with hydrazine derivatives and azide sources in polar solvents like DMF.
| Method | Reagents | Catalyst | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|---|
| One-pot three-component | Aldehyde, hydroxylamine hydrochloride, sodium azide | Humic acid | Water | 100 °C | 4 h | Up to 90% |
| Microwave-assisted | Hydrazine hydrochloride, 4-fluoro-3-formylbenzonitrile, K2CO3 | None | DMF | 80-160 °C | 5-20 min | 85% |
The use of humic acid as a recyclable, non-toxic catalyst in aqueous media offers an environmentally friendly alternative for synthesizing 5-substituted 1H-tetrazoles, which can be adapted for hydrazinylphenyl derivatives.
Specific Preparation of this compound
While direct literature on this exact compound is limited, the synthesis can be inferred from closely related compounds and general methods:
- Starting material: 3-hydrazinylphenylhydrazine hydrochloride or its free base.
- Tetrazole formation: Reaction with sodium azide and appropriate aldehyde or nitrile under acidic or neutral conditions.
- Purification: Recrystallization from ethanol or ethyl acetate; chromatographic purification may be employed if necessary.
Data Summary Table of Representative Preparation Conditions
Analytical and Purification Techniques
- Column chromatography on silica gel with methanol/dichloromethane mixtures is commonly used to purify intermediates and final products.
- Recrystallization from ethanol or ethyl acetate/hexane mixtures yields high purity solids.
- Characterization by LC-MS, 1H-NMR, and UV-Vis spectroscopy confirms structure and purity.
Research Findings and Notes
- The choice of base (triethylamine, sodium hydroxide) and solvent (ethanol, water, DMF) significantly influences yield and purity.
- Humic acid catalysis in water provides a green, efficient, and scalable method for tetrazole synthesis applicable to hydrazinylphenyl derivatives.
- Microwave irradiation accelerates reaction times dramatically while maintaining high yields.
- The hydrochloride salt form is often isolated by acidification post-reaction and is more stable and easier to handle.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(3-Hydrazinylphenyl)-1H-tetrazole hydrochloride, and how can purity be optimized?
- Methodology : The synthesis typically involves cyclocondensation of hydrazine derivatives with nitriles or cyanides under acidic conditions. For example, hydrazine hydrochloride can react with a pre-functionalized phenylnitrile precursor in ethanol/HCl, followed by recrystallization from aqueous methanol to isolate the product. Purity optimization requires rigorous control of stoichiometry, reaction temperature (60–80°C), and post-synthesis purification via column chromatography (silica gel, eluent: CHCl₃/MeOH) .
- Characterization : Confirm purity using HPLC (≥98%) and structural validation via ¹H/¹³C NMR, FT-IR (N–H stretch at ~3200 cm⁻¹, tetrazole ring vibrations at 1450–1600 cm⁻¹), and mass spectrometry .
Q. How can crystallographic data for this compound be obtained and interpreted?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a saturated DMSO/water solution. Data collection uses a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Structural refinement employs SHELXL-2014, with WinGX or Olex2 for visualization. Key parameters include bond lengths (e.g., N–N in tetrazole: ~1.30–1.34 Å) and hydrogen-bonding networks .
Q. What are the primary applications of this compound in medicinal chemistry?
- Applications : Acts as a bioisostere for carboxylic acids due to its acidic proton (pKa ~4–5), enhancing metabolic stability in drug candidates. It is also used as a ligand in metal-catalyzed reactions and as a building block for kinase inhibitors. Recent studies highlight its role in modulating protein-protein interactions .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with improved biological activity?
- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) predict electronic properties (e.g., HOMO-LUMO gaps) and binding affinities. Molecular docking (AutoDock Vina) against target proteins (e.g., EGFR kinase) identifies favorable substituents. For example, introducing electron-withdrawing groups at the phenyl ring enhances binding to ATP pockets .
Q. What strategies mitigate instability of this compound under basic conditions?
- Methodology : The tetrazole ring is prone to decomposition at pH > 6. Stabilization strategies include:
- Storage in anhydrous, acidic solvents (e.g., 0.1 M HCl).
- Use of protective groups (e.g., trityl or SEM) during synthetic steps requiring basic conditions.
- Lyophilization for long-term storage at –20°C .
Q. How does this compound function as an activator in solid-phase oligonucleotide synthesis?
- Mechanism : As an acidic activator (pKa ~4.5), it protonates the phosphoramidite’s amino group, facilitating nucleophilic attack by the 5’-OH of the growing oligonucleotide chain. Key parameters:
- Optimal coupling time: 30–60 seconds (vs. 12+ minutes for RNA with 1H-tetrazole).
- Compatibility with automated synthesizers and low epimerization risk compared to DCI .
Q. What role does this compound play in coordination chemistry, and how are its complexes characterized?
- Applications : Forms stable complexes with transition metals (e.g., Cu(I), Fe(II)) via N-atom coordination. For example, a Cu(I)-tetrazole sulfamate complex exhibits nonlinear optical (NLO) properties. Characterization involves cyclic voltammetry (redox peaks at –0.2 to +0.5 V vs. Ag/AgCl), UV-Vis (d-d transitions), and magnetic susceptibility measurements .
Key Challenges & Future Directions
- Reaction Optimization : Explore microwave-assisted synthesis to reduce reaction times (current: 12–24 hours) .
- Biological Screening : Prioritize derivatives for in vivo antitumor/antiviral assays based on computational ADMET profiles .
- Advanced Characterization : Utilize in-situ XRD to monitor degradation pathways under varying pH conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
